molecular formula C15H14F3NO3 B3041039 3-(Trifluoromethyl)phenyl 3-(tert-butyl)-4-isoxazolecarboxylate CAS No. 258521-26-5

3-(Trifluoromethyl)phenyl 3-(tert-butyl)-4-isoxazolecarboxylate

Cat. No.: B3041039
CAS No.: 258521-26-5
M. Wt: 313.27 g/mol
InChI Key: MZXSEVNBMDLEDG-UHFFFAOYSA-N
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Description

The compound “3-(Trifluoromethyl)phenyl 3-(tert-butyl)-4-isoxazolecarboxylate” is an organic compound that contains an isoxazole ring, a trifluoromethyl group, and a tert-butyl group . Isoxazole is a five-membered ring compound consisting of three carbon atoms, one nitrogen atom, and one oxygen atom. The trifluoromethyl group (-CF3) is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom. The tert-butyl group is a branched alkyl group with the formula -C(CH3)3.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoxazole ring, which is a heterocyclic compound. The trifluoromethyl group would add electronegativity to the molecule, potentially influencing its reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group is known for its high electronegativity and the isoxazole ring might undergo various transformations under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity, solubility, and reactivity .

Mechanism of Action

Without specific context, it’s hard to determine the exact mechanism of action of this compound. If it’s intended to be a drug or a ligand, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future research directions for this compound could involve studying its reactivity, potential applications (such as in drug design or material science), and its physical and chemical properties .

Properties

IUPAC Name

[3-(trifluoromethyl)phenyl] 3-tert-butyl-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO3/c1-14(2,3)12-11(8-21-19-12)13(20)22-10-6-4-5-9(7-10)15(16,17)18/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXSEVNBMDLEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC=C1C(=O)OC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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